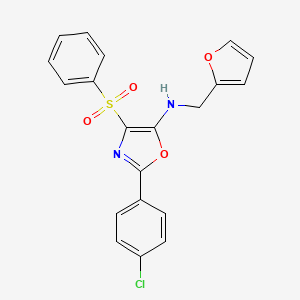

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine

Description

Properties

IUPAC Name |

4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O4S/c21-15-10-8-14(9-11-15)18-23-20(28(24,25)17-6-2-1-3-7-17)19(27-18)22-13-16-5-4-12-26-16/h1-12,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQMSXLBEPEYTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)NCC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.

Attachment of the furan-2-ylmethyl group: This can be done through a nucleophilic substitution reaction.

Addition of the phenylsulfonyl group: This step might involve sulfonylation using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:

Use of catalysts: To speed up the reaction and improve efficiency.

Controlled temperature and pressure: To ensure the reaction proceeds smoothly.

Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: Where the compound is oxidized to form different products.

Reduction: Where the compound is reduced, often using reducing agents like hydrogen or metal hydrides.

Substitution: Where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might produce amines or alcohols.

Scientific Research Applications

Organic Synthesis

This compound serves as an important reagent or intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it useful for creating complex molecules in laboratory settings.

Medicinal Chemistry

The biological activity of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine has garnered attention for its potential applications in drug development. Key areas of interest include:

- Anticancer Activity : Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it demonstrated an IC50 value of 1.30 µM against HepG2 liver cancer cells, indicating its potential as a therapeutic agent for solid tumors.

- Histone Deacetylase Inhibition : The compound has been identified as a potent inhibitor of histone deacetylase 3 (HDAC3), with an IC50 value of 95.48 nM. This suggests its role in epigenetic regulation and cancer therapy.

- Receptor Modulation : Research indicates that derivatives of this compound can selectively inhibit leukotriene B4 receptor activity, suggesting potential applications in treating inflammatory conditions.

Biological Pathway Studies

The interactions of this compound with specific molecular targets provide insights into biological pathways and mechanisms of action. It may inhibit or activate enzymes involved in metabolic processes or interact with DNA/RNA to influence gene expression.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Significant antiproliferative effects against HepG2 liver cancer cells (IC50 = 1.30 µM). |

| HDAC Inhibition | Potent HDAC3 inhibitor with IC50 = 95.48 nM, indicating potential for epigenetic therapies. |

| Receptor Interaction | Selective inhibition of leukotriene B4 receptor activity, suggesting anti-inflammatory uses. |

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate their activity.

DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent variations and their hypothesized impacts on physicochemical and biological properties.

Structural Variations and Substituent Effects

Key structural differences among analogs include:

- Position 2 : Aryl/heteroaryl groups (e.g., 4-chlorophenyl, 2-chlorophenyl, 2-furyl).

- Position 4 : Sulfonyl substituents (e.g., phenyl, 4-methylphenyl).

- Position 5: Amine-linked groups (e.g., furan-2-ylmethyl, morpholinopropyl, 4-fluorophenyl).

Table 1: Structural Comparison of Oxazole Derivatives

Key Observations

Position 2 Substituents: The 4-chlorophenyl group in the target compound (vs. 2-chlorophenyl in or 2-furyl in ) introduces steric bulk and electron-withdrawing effects. 2-Furyl (as in ) introduces a heteroaromatic ring, which could increase metabolic instability due to furan’s susceptibility to oxidation.

4-Methylphenylsulfonyl () reduces electron withdrawal compared to phenylsulfonyl, which may decrease stability but improve solubility due to the methyl group’s hydrophobicity.

Amine Substituents: Furan-2-ylmethyl (target compound, ) offers a rigid, planar structure for π-π stacking but may limit solubility. Morpholinopropyl () introduces a polar, water-soluble moiety, likely enhancing aqueous solubility and bioavailability. 4-Fluorophenyl () increases lipophilicity and may improve membrane permeability in biological systems.

Biological Activity

2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)oxazol-5-amine is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the oxazole derivatives and exhibits various biological activities that are of significant interest in pharmacology.

The molecular formula of this compound is , and its IUPAC name is 4-(benzenesulfonyl)-2-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine. The structure includes a chlorophenyl group, a furan moiety, and a phenylsulfonyl group, which collectively contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing signaling pathways.

- DNA/RNA Interaction : The compound may interact with genetic material, impacting gene expression and cellular functions.

Biological Activity Data

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research articles:

Case Studies

- Anticancer Activity : A study demonstrated that this compound exhibited significant antiproliferative effects against HepG2 liver cancer cells with an IC50 value of 1.30 µM, indicating its potential as a therapeutic agent for solid tumors.

- HDAC Inhibition : Another investigation revealed that the compound acted as a potent inhibitor of histone deacetylase 3 (HDAC3), showing an IC50 value of 95.48 nM, which suggests its role in epigenetic regulation and cancer therapy .

- Receptor Interaction : Research into leukotriene B4 receptor interactions showed that derivatives of this compound could selectively inhibit receptor activity, demonstrating its potential in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the identity and purity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify functional groups and stereochemistry, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify sulfonyl and oxazole ring vibrations. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) should be employed to assess purity (>95% recommended for biological assays) .

Q. How can researchers optimize the synthesis yield of this compound?

- Methodological Answer : Multi-step synthesis involving sulfonylation and oxazole ring formation requires precise control of reaction conditions. Use catalysts like DMAP for sulfonylation and optimize solvent systems (e.g., dichloromethane or THF). Protect reactive groups (e.g., furan methylamine) during intermediate steps, and employ green chemistry principles (e.g., continuous flow reactors) to minimize side products .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The sulfonyl group is sensitive to hydrolysis under extreme pH. Store the compound in anhydrous conditions at -20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like sulfonic acid derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer : Discrepancies in enzyme inhibition or receptor binding assays may arise from impurities or solvent effects. Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays). Perform structural analysis (X-ray crystallography or molecular docking) to confirm target interactions and rule out off-target effects .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives?

- Methodological Answer : Systematically modify substituents:

- Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.

- Substitute the furan methylamine with thiophene or imidazole moieties.

Evaluate changes using in vitro cytotoxicity (MTT assay) and target-specific inhibition (IC₅₀ determination). Correlate logP values (HPLC-measured) with membrane permeability .

Q. How should researchers design assays to evaluate potential anti-inflammatory activity?

- Methodological Answer : Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. For in vivo validation, employ a carrageenan-induced rat paw edema model. Include a CRF₁ receptor antagonist control (e.g., SSR125543A) to assess specificity, as sulfonamide derivatives may interact with stress-response pathways .

Q. What methodologies address low solubility in biological assays?

- Methodological Answer : Prepare stock solutions in DMSO (≤0.1% final concentration) and use surfactants (e.g., Tween-80) or cyclodextrin-based formulations. Confirm solubility via dynamic light scattering (DLS). For in vivo studies, optimize pharmacokinetics using PEGylated nano-carriers .

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme inhibition studies?

- Methodological Answer : If one study reports IC₅₀ = 10 nM while another shows no activity:

- Verify assay conditions (pH, co-factors like Mg²⁺).

- Check for competitive vs. allosteric inhibition via Lineweaver-Burk plots.

- Synthesize and test a radiolabeled analog (³H or ¹⁴C) to confirm direct binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.